N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a piperidine ring, and a phenyl group substituted with a methylsulfanyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of a suitable precursor, such as 5-acetyl-4-aminopyrimidine, with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.
Attachment of the Phenyl Group: The phenyl group substituted with a methylsulfanyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Affecting various cellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are used in various therapeutic applications.
Thiazolopyrimidine Derivatives: Compounds with a thiazolopyrimidine core are studied for their potential as kinase inhibitors and other therapeutic agents.
The uniqueness of N-[3-(METHYLSULFANYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5O2S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C19H21N5O2S2/c1-27-14-7-5-6-13(10-14)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-8-3-2-4-9-23/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,21,25) |
InChI Key |
NWVJQRWHNSQONX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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